molecular formula C15H14ClFN6O2S B3397457 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021217-43-5

6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3397457
CAS No.: 1021217-43-5
M. Wt: 396.8 g/mol
InChI Key: KBAVMXQGCYBKEV-UHFFFAOYSA-N
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Description

6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a piperazine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group. This structure is optimized for interactions with biological targets such as phosphodiesterase 4 (PDE4) isoforms and bromodomain-containing proteins (BET family), as evidenced by its structural analogs in research . The sulfonyl-piperazine moiety enhances solubility and binding affinity, while the chloro-fluoro substitution on the phenyl ring contributes to electronic effects and steric complementarity in target binding .

Properties

IUPAC Name

6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN6O2S/c16-12-9-11(1-2-13(12)17)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAVMXQGCYBKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features:

  • A triazolo ring fused with a pyridazine core.
  • A piperazine moiety connected to a sulfonyl group.
  • Substituents including chlorine and fluorine , which enhance its reactivity and biological profile.

Biological Activity

The primary biological activity of this compound is as a tyrosinase inhibitor , which is crucial for melanin production. Inhibition of tyrosinase can lead to reduced melanin synthesis, making it potentially useful for treating hyperpigmentation disorders.

Tyrosinase Inhibition

The potency of this compound as a tyrosinase inhibitor is indicated by its IC50 values ranging from 0.19 to 172 μM , suggesting significant therapeutic potential in dermatological applications.

Studies indicate that the compound interacts specifically with the active site of tyrosinase, modulating its activity and influencing melanin production pathways. This interaction is critical for understanding the pharmacological applications of the compound in cosmetic and therapeutic formulations.

Table 1: Comparison of Tyrosinase Inhibitors

Compound NameIC50 (μM)MechanismNotes
This compound0.19 - 172Tyrosinase inhibitionPotential for hyperpigmentation treatment
Other Known InhibitorsVariesVariesEstablished in literature

Case Study: Efficacy in Hyperpigmentation Treatment

A study evaluating the effects of this compound on human skin cells demonstrated a significant reduction in melanin production when treated with varying concentrations of the compound. The results indicated that at lower concentrations (below 100 μM), there was a marked decrease in melanin synthesis without cytotoxic effects on the cells.

Additional Biological Activities

Beyond tyrosinase inhibition, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Related compounds have shown potential against various pathogens, indicating that this class of compounds may also possess broad-spectrum antimicrobial properties.
  • Antioxidant Properties : The presence of fluorine and chlorine substituents may enhance the antioxidant capacity of the molecule.

Scientific Research Applications

Tyrosinase Inhibition

One of the primary applications of this compound is as a tyrosinase inhibitor . Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibition can lead to decreased melanin production. This property suggests potential applications in treating hyperpigmentation disorders such as melasma or age spots. The compound has demonstrated IC50 values ranging from 0.19 to 172 μM, indicating effective inhibition across different concentrations.

Dermatological Treatments

Due to its ability to inhibit tyrosinase, the compound may be developed into topical formulations aimed at reducing skin pigmentation. Its effectiveness in modulating melanin production can be particularly beneficial in cosmetic dermatology.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. The triazole ring is often associated with anticancer activity, suggesting that this compound could be further investigated for potential use in cancer therapies.

Case Study 1: Hyperpigmentation Treatment

A study evaluated the efficacy of 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in a clinical setting involving patients with hyperpigmentation. Results indicated significant reductions in melanin levels after topical application over a period of eight weeks.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. Further research is needed to explore its mechanism of action and potential for development into an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, biological targets, and activity profiles:

Compound Core Modification Target Activity/Findings Reference
6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine 3-Chloro-4-fluorophenylsulfonyl-piperazine PDE4, BET proteins High affinity for PDE4 isoforms (A, B, C, D); potential BET inhibition inferred from scaffold similarity .
3-Cyclopropyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl at C3; 4-fluorophenylsulfonyl-piperazine PDE4 Selective PDE4A inhibition (IC₅₀ = 2.1 nM); reduced off-target effects compared to bulkier substituents .
AZD5153 (3R-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-piperazin-2-one) Methoxy-triazolo core; extended bivalent linker BRD4 Bivalent BET inhibitor with nanomolar potency (BRD4 BD1 IC₅₀ = 3.2 nM); tumor growth inhibition in vivo .
6-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Bis(4-fluorophenyl)butyl-piperazine; trifluoromethyl at C3 Unspecified kinase Enhanced pharmacokinetic properties (t₁/₂ = 8.2 h in mice); moderate cellular potency .
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl) variant) Ethyl-triazolemethoxy substituent; tert-butyl at C7 GABAA receptors (α2/α3 subunits) Anxiolytic without sedation (ED₅₀ = 1.2 mg/kg in rodents); no intrinsic efficacy at α1-containing receptors .
6-(4-Methoxyphenylpiperazin-1-yl)-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenylpiperazine; isopropyl at C3 Antifungal/antibacterial Moderate antifungal activity (MIC = 16 µg/mL against C. albicans); weak antibacterial effects .

Key Structural-Activity Relationships (SAR)

Piperazine Substituents :

  • Sulfonyl groups (e.g., 3-chloro-4-fluorophenyl or 4-fluorophenyl) enhance PDE4 binding via hydrophobic and polar interactions .
  • Bulky bis(4-fluorophenyl)butyl groups improve metabolic stability but may reduce target selectivity .

Core Modifications :

  • Methoxy or trifluoromethyl groups at C3 (e.g., AZD5153) increase BRD4 potency by mimicking acetyl-lysine interactions in bromodomains .
  • Cyclopropyl at C3 () reduces steric hindrance, improving PDE4A isoform selectivity .

Linker Optimization :

  • Bivalent ligands like AZD5153 show superior BET inhibition due to simultaneous engagement of two bromodomains .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Sulfonyl-piperazine derivatives generally show moderate-to-high microsomal stability (e.g., t₁/₂ = 4–8 h in human liver microsomes) .
  • Toxicity : Cyclopropyl and methoxy substituents reduce hepatotoxicity risks compared to halogen-rich analogs .

Q & A

Q. What synthetic methodologies are reported for preparing this compound and its intermediates?

The synthesis of triazolopyridazine derivatives typically involves multi-step reactions. For example:

  • Step 1 : Condensation of hydrazine hydrate with 6-chloro-triazolopyridazine intermediates under reflux in ethanol to introduce hydrazinyl groups .
  • Step 2 : Reaction with aromatic aldehydes or ketones to form arylidene derivatives, as seen in the synthesis of 6-(2-arylidenehydrazinyl) analogs .
  • Step 3 : Sulfonylation of the piperazine moiety using 3-chloro-4-fluorophenyl sulfonyl chloride under basic conditions to introduce the sulfonyl group .
    Key intermediates are characterized via NMR, HPLC, and mass spectrometry , with purity confirmed by elemental analysis .

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography is critical for confirming bond angles and molecular conformation. For example, single-crystal studies of related triazolopyridazines revealed planarity in the heterocyclic core (mean C–C bond deviation: 0.005 Å) .
  • FT-IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors. Electrostatic discharge risks require grounded equipment .
  • Storage : Keep in airtight containers at room temperature, away from ignition sources .

Advanced Research Questions

Q. How does bivalent binding enhance potency in bromodomain inhibitors like AZD5153?

Bivalent triazolopyridazine derivatives (e.g., AZD5153) bind two bromodomains (BD1 and BD2) simultaneously, increasing avidity. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding kinetics (Kd <10 nM for BRD4) . Cellular potency correlates with BRD4-dependent c-Myc downregulation (IC₅₀: 50 nM in MV4-11 leukemia cells) .

Q. What in vivo models evaluate antitumor efficacy, and what endpoints are critical?

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., hematological or solid tumors) in immunodeficient mice. AZD5153 showed tumor growth inhibition (TGI) >90% at 30 mg/kg (oral, QD) via c-Myc suppression .
  • Pharmacodynamic endpoints : Tumor volume measurement, immunohistochemistry (IHC) for c-Myc expression, and plasma exposure (AUC >10,000 ng·h/mL) .

Q. How do structural modifications at the piperazinyl-sulfonyl moiety affect pharmacokinetics?

  • LogD optimization : Introducing electron-withdrawing groups (e.g., 3-chloro-4-fluoro) improves membrane permeability. AZD5153 has a LogD of 2.8, balancing solubility and absorption .
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) identify metabolic soft spots. Fluorine substitution reduces oxidative metabolism, enhancing half-life (t₁/₂: 6–8 h in rodents) .

Q. How are molecular docking studies used to predict binding to kinases like c-Met/Pim-1?

  • Docking software (e.g., Glide, AutoDock) : Simulate interactions between triazolopyridazine derivatives and kinase ATP-binding pockets. For example, hydrogen bonding with Pim-1’s hinge region (Glu121, Asp128) correlates with IC₅₀ values <100 nM .
  • Free energy calculations (MM/GBSA) : Predict binding affinities (ΔG < -40 kcal/mol) for prioritization of synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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